

# Unveiling the Molecular Targets of TRG-035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical whitepaper provides an in-depth analysis of the molecular targets of TRG-035, an investigational antibody therapy for tooth regeneration. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies that form the scientific basis for TRG-035's development.

## **Executive Summary**

TRG-035 is a humanized monoclonal antibody designed to stimulate tooth regrowth by targeting the Uterine Sensitization-Associated Gene-1 (USAG-1) protein. Preclinical research, primarily centered on murine precursor antibodies, has demonstrated that inhibition of USAG-1 promotes tooth development by modulating the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) signaling pathways. Currently, TRG-035 is undergoing Phase 1 clinical trials to assess its safety and optimal dosage in humans.

### The Molecular Target: USAG-1

The primary molecular target of TRG-035 is the USAG-1 protein, a known antagonist of both the BMP and Wnt signaling pathways.[1][2][3] These pathways are crucial for embryonic development, including the formation of teeth. By binding to and neutralizing USAG-1, TRG-035 effectively removes a natural inhibitor of tooth development, thereby allowing for the regeneration of teeth from dormant tooth buds.[2][3]



#### **Mechanism of Action**

TRG-035's mechanism of action is centered on its ability to block the inhibitory effects of USAG-1 on the BMP and Wnt signaling cascades. The foundational preclinical studies utilized a panel of murine monoclonal antibodies raised against USAG-1. These studies revealed that the antibodies could be categorized based on their ability to interfere with USAG-1's interaction with BMPs and/or the Wnt co-receptor LRP5/6. Notably, antibodies that specifically disrupted the USAG-1/BMP interaction were sufficient to induce tooth regeneration. This suggests that the enhancement of BMP signaling is the critical downstream effect of USAG-1 inhibition for stimulating tooth development.

Below is a diagram illustrating the proposed signaling pathway.





Click to download full resolution via product page

Proposed signaling pathway of TRG-035.



#### **Quantitative Preclinical Data**

The foundational preclinical data for TRG-035 was established using a panel of murine anti-USAG-1 monoclonal antibodies. The binding affinities of these antibodies to mouse USAG-1 protein were determined, providing key quantitative insights into their potency. It is important to note that the specific binding affinity for the humanized TRG-035 has not been publicly disclosed.

| Antibody Clone | Dissociation Constant (K D) to Mouse<br>USAG-1 |
|----------------|------------------------------------------------|
| #12            | 1.2 x 10 -9 M                                  |
| #16            | 1.8 x 10 -8 M                                  |
| #37            | 1.1 x 10 -9 M                                  |
| #48            | 1.5 x 10 -8 M                                  |
| #57            | 1.3 x 10 -9 M                                  |

Data extracted from Murashima-Suginami et al.,

Science Advances 2021.

## Key Preclinical Experiments and Protocols Animal Models

The in vivo efficacy of anti-USAG-1 therapy was evaluated in two key animal models:

- Mice: Wild-type mice and mouse models of congenital tooth agenesis were used to demonstrate that a single intravenous injection of a USAG-1 neutralizing antibody could lead to the formation of a new, fully functional tooth.
- Ferrets: As diphyodonts with dental patterns similar to humans, ferrets were used to confirm
  the tooth regeneration potential of the therapy. A single dose of the antibody resulted in the
  growth of a supernumerary tooth.

#### **Experimental Workflow**



The general workflow for the preclinical evaluation of the anti-USAG-1 antibodies is outlined below.





Click to download full resolution via product page

Preclinical to clinical development workflow for TRG-035.

#### **Experimental Protocols**

Detailed experimental protocols for the key preclinical studies are described in the supplementary materials of the primary research publication. The following provides a summary of the core methodologies.

- Generation of Monoclonal Antibodies: USAG-1 knockout mice were immunized with a bioactive human USAG-1 recombinant protein to generate murine monoclonal antibodies.
- Surface Plasmon Resonance (SPR) Analysis: The binding affinities (K D values) of the purified monoclonal antibodies to mouse USAG-1 were determined using SPR.
- Cell-Based Signaling Assays: The effects of the anti-USAG-1 antibodies on BMP and Wnt signaling were assessed using cell lines expressing luciferase reporters downstream of the respective pathways.
- In Vivo Antibody Administration: A single systemic (intravenous) injection of the anti-USAG-1 antibody was administered to mice and ferrets.
- Analysis of Tooth Regeneration: Tooth regeneration was evaluated through morphological and histological analysis of the mandibles and maxillae of the treated animals.

### **Clinical Development**

TRG-035, the humanized anti-USAG-1 antibody, is currently in a Phase 1 clinical trial in Japan. The trial is a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of TRG-035 in healthy adult volunteers with at least one missing tooth. The development and manufacturing of the clinical-grade antibody are being conducted in partnership with WuXi Biologics.

#### Conclusion

TRG-035 represents a novel and promising therapeutic approach for tooth regeneration. Its mechanism of action, centered on the inhibition of the USAG-1 protein and subsequent



enhancement of BMP signaling, is supported by robust preclinical data in multiple animal models. The ongoing Phase 1 clinical trial is a critical step in determining the safety and efficacy of this innovative therapy in humans. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of TRG-035 for patients with tooth loss.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EP4000633A1 Neutralizing antibody for tooth regeneration treatment targeting usag-1 molecule Google Patents [patents.google.com]
- 2. TRG035: Toregem BioPharma Anti-USAG-1 for Tooth Regeneration [dentinova.co.uk]
- 3. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- To cite this document: BenchChem. [Unveiling the Molecular Targets of TRG-035: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1192210#investigating-the-molecular-targets-of-trg-035]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com